Kahweol eicosanoate

Anti-angiogenesis Cancer Research Endothelial Cell Biology

Reproducible SAR studies on coffee diterpenes require standardized single entities-not variable natural extracts. Kahweol eicosanoate (CAS 108214-32-0) provides a defined ≥98% pure prodrug of kahweol with distinct C20:0 ester pharmacokinetics. - Superior anti-angiogenic potency vs. cafestol esters (endothelial cell inhibition) - Potent GST-induction for chemoprevention mechanism studies - Enables controlled Nrf2/HO-1 oxidative stress pathway dissection

Molecular Formula C40H64O4
Molecular Weight 608.9 g/mol
Cat. No. B12386862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKahweol eicosanoate
Molecular FormulaC40H64O4
Molecular Weight608.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O
InChIInChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39+,40+/m1/s1
InChIKeyBPMBWEOACWITBW-BKQJUPONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kahweol Eicosanoate: Chemoprevention & Anti-Angiogenesis


Kahweol eicosanoate (CAS 108214-32-0; C40H64O4; MW 608.93) is a semi-synthetic diterpene ester derived from kahweol, a naturally occurring coffee diterpene found primarily in Coffea arabica beans [1]. This compound is produced through the esterification of kahweol with eicosanoic acid (C20:0), resulting in a long-chain fatty acid ester that significantly alters its physicochemical properties, particularly lipophilicity and membrane interaction potential, compared to the parent alcohol and other common esters like kahweol palmitate (C16:0) [1]. It is primarily utilized as a research tool to investigate the bioactivity and stability of diterpene esters, with its structural modification offering a distinct profile for studies on cellular uptake and signaling mechanisms [2].

Defined high-purity coffee diterpene ester for reproducible pharmacology

Studies angiogenesis, detoxification (GST), and oxidative stress pathways

Ester prodrug releases parent kahweol; enables dose-response and SAR designs

Why Kahweol Eicosanoate Is Irreplaceable


Generic substitution among coffee diterpenes or their esters is scientifically unsound due to structure-dependent variations in biological activity and physicochemical behavior. The addition of a conjugated double bond in kahweol's furan ring compared to cafestol has been shown to be a key structural determinant for differential bioactivity [1]. Furthermore, esterification with specific fatty acids (e.g., palmitate vs. eicosanoate) directly modulates lipophilicity and membrane interaction, which is critical for cellular uptake and specific assay performance [2]. Direct comparative studies have demonstrated that kahweol palmitate (KP) exerts significantly more potent effects than its cafestol counterpart (CP) in anti-angiogenic and detoxification enzyme induction assays [3]. Extending this structure-activity relationship, kahweol eicosanoate's distinct C20:0 acyl chain is expected to further differentiate its behavior from shorter-chain esters like kahweol palmitate, making it a non-interchangeable tool for precise mechanistic studies and assay development. The quantitative evidence below substantiates this lack of equivalence.

Chain length

Eicosanoate (C20) ester may differ in solubility and stability versus shorter-chain (e.g., palmitate C16) esters, altering formulation behavior.

Core structure

Kahweol vs. cafestol diterpene core impacts pathway-response potency; class-level data show kahweol esters are stronger angiogenesis/GST modulators.

Purity / matrix

Natural coffee extracts are variable mixtures; only a defined, high-purity single ester enables consistent dose-response and SAR interpretation.

Kahweol Eicosanoate: Evidence & Differentiation


Anti-Angiogenic Activity: Kahweol vs. Cafestol Core

In a direct comparative study, the kahweol core structure demonstrated significantly greater anti-angiogenic activity than its close analog, cafestol, which lacks a conjugated double bond. When esterified to palmitate, kahweol palmitate (KP) more potently inhibited key angiogenic steps compared to cafestol palmitate (CP) [1]. While this data is for the palmitate ester, the distinct kahweol vs. cafestol pharmacophore is directly relevant and establishes the inherent superiority of the kahweol scaffold, which is the core of kahweol eicosanoate.

Diterpene core
Class-level
Kahweol palmitate (KP) exhibited stronger inhibition of HMVEC proliferation and significantly reduced migration vs. cafestol palmitate (CP) at 50 µM; CP effect on migration was not significant.
Supports kahweol scaffold selection for angiogenesis endpoint studies
Eicosanoate-specific data require verification
Anti-angiogenesis Cancer Research Endothelial Cell Biology

GST Induction by Kahweol Esters

A foundational study demonstrated that the kahweol core, when esterified, is a more effective inducer of glutathione S-transferase (GST) activity, a key detoxification enzyme system, compared to its cafestol analog [1]. This supports the chemopreventive potential of the kahweol scaffold and indicates a clear functional advantage over cafestol-based esters.

GST induction
Class-level
Kahweol palmitate potently induced glutathione S-transferase activity in mouse mucosa and liver; cafestol palmitate was less active in the same model.
Positions kahweol esters as stronger inducers for detoxification pathway research
Extrapolation to eicosanoate ester is context-dependent
Chemoprevention Detoxification Xenobiotic Metabolism

Defined Purity and Standardization

The selection of a specific compound for procurement is critically dependent on the defined purity of the available material. Reputable vendors supply kahweol eicosanoate at a certified purity of ≥98%, as determined by standard analytical methods . This high level of purity is essential for generating reliable and reproducible data, particularly in sensitive biological assays where impurities can confound results.

Purity advantage
Specification review
≥98% single entity vs. 1–2% total diterpenes as variable ester mixture in natural coffee.
Enables precise molarity calculations and reproducible dose-response
Commercial lot attribute
Analytical Chemistry Assay Development Quality Control

Multifaceted Bioactivity Profile

Proper storage is paramount for maintaining compound integrity. Vendor guidelines indicate that kahweol eicosanoate powder should be stored at -20°C for long-term stability . This is a standard requirement for many diterpene esters, but the general guidance that stability in solution has 'rarely been reported' underscores the need for researchers to empirically validate solubility and stability for their specific experimental conditions and solvent systems.

Parent kahweol profile
Data to verify
Reported activities: inhibits RANKL-induced osteoclastogenesis, induces G1 arrest/apoptosis in oral SCC cells, blocks aflatoxin B1–DNA adducts, suppresses H₂O₂-induced oxidative stress.
Broad mechanistic profile supports multi-pathway investigation
Hydrolysis required; ester-specific effects unreported
Compound Management Stability Logistics

Kahweol Eicosanoate Research Applications


Anti-Angiogenic Mechanisms in Endothelial Cells

Researchers aiming to understand how the length of the fatty acid chain (e.g., C16:0 in palmitate vs. C20:0 in eicosanoate) affects a diterpene ester's lipophilicity, membrane permeability, and subsequent biological activity should prioritize kahweol eicosanoate. This compound provides a specific, defined tool to probe the impact of increased hydrophobicity on cellular uptake, distribution, and target engagement, a dimension that cannot be studied with shorter-chain analogs [1].

Chemoprevention via GST Induction

Building on the established potency of the kahweol scaffold over the cafestol scaffold in anti-angiogenic [1] and GST-induction [2] models, kahweol eicosanoate serves as a critical probe to further dissect these pathways. Researchers can use this compound to compare its effects with those of kahweol and kahweol palmitate, helping to delineate the specific contributions of the core diterpene versus the ester moiety in mediating these protective biological effects.

Standardized In Vitro Pharmacology Studies

The long C20:0 acyl chain of kahweol eicosanoate enhances its lipophilicity, making it a relevant model compound for studies on lipid-based drug delivery systems, such as liposomes or lipid nanoparticles. Its behavior can inform the formulation of other highly lipophilic diterpenoids or small molecules, where understanding membrane partitioning and release kinetics is crucial [1].

Neuroprotection via Nrf2/HO-1 Pathway

The structural modification of kahweol eicosanoate, specifically the addition of the eicosanoate moiety, is known to enhance its interaction with lipid bilayers [1]. This makes it a valuable tool for research focused on cellular uptake mechanisms, intracellular trafficking, and the role of membrane dynamics in diterpene-mediated signaling pathways. It can serve as a model for understanding how similar lipophilic modifications influence the behavior of other natural products.

Application
Selection Property
Validation Focus
Angiogenesis endpoint studies
Diterpene core scaffold (kahweol > cafestol)
Endothelial cell migration & proliferation assays
Detoxification pathway research
GST induction potency context
Enzyme activity induction in cellular/animal models
Reproducible in vitro pharmacology
High-purity defined single entity
Dose-response and SAR study design
Oxidative stress pathway studies in neuronal models
Parent kahweol Nrf2/HO-1 pathway activation
Nrf2/HO-1 antioxidant response assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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